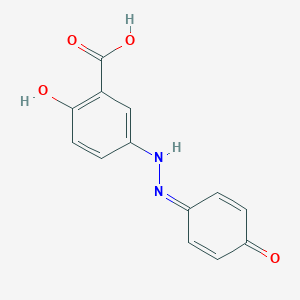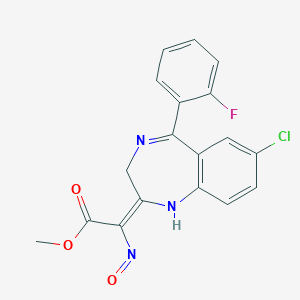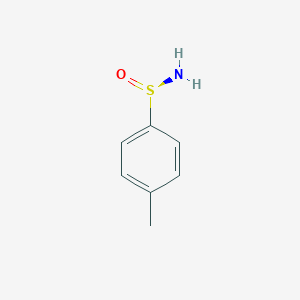
(R)-(-)-p-Toluenesulfinamide
Overview
Description
Synthesis Analysis
The synthesis of chiral N-benzylidene-p-toluenesulfinamides, a precursor to (R)-(-)-p-Toluenesulfinamide, involves the reaction of benzonitrile with alkyllithium followed by treatment with (−)-l-menthyl (S)-p-tolylsulfinate. This process yields adducts with excellent stereoselectivity, which can be further processed into valuable chiral sulfinamides and subsequently transformed into chiral β- and γ-amino acids through a series of steps (Hua et al., 1991).
Molecular Structure Analysis
The molecular structure of p-toluenesulfonates of N-oxyimides, closely related to p-toluenesulfinamide, has been elucidated through X-ray crystallography. These studies reveal a flattened pyramidal geometry of the hydroxyimide ring nitrogen, which is thought to contribute to the compound's reactivity and its inhibition properties against proteases (Stefanowicz et al., 2006).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including its use as an imido ligand precursor in the synthesis of air- and moisture-sensitive transition metal complexes. This demonstrates its versatility in forming complexes with titanium and vanadium, showcasing its role in the generation of electron-deficient imido complexes (Lorber et al., 2007).
Physical Properties Analysis
The crystal structure and physical properties of compounds related to this compound, such as its sulfonate and sulfinamide derivatives, have been characterized, providing insights into its structural features and potential interactions in various chemical contexts (Ghilardi et al., 1981).
Scientific Research Applications
Asymmetric Transfer Hydrogenation Catalyst : A Rh(III) complex derived from (R)-(-)-p-Toluenesulfinamide is highly effective as a catalyst for the asymmetric transfer hydrogenation of aromatic ketones, resulting in alcohols with up to 99% enantiomeric excess (Wu et al., 2005).
Asymmetric Synthesis of α-Amino Acids : The compound is utilized in the asymmetric synthesis of α-amino acids, a crucial component in various biochemical processes (Hua et al., 1995).
Arylation of Unactivated Arenes : p-Toluenesulfonohydrazide, a related compound, promotes highly efficient direct arylation of unactivated arenes with aryl iodides, bromides, or chlorides (Song et al., 2014).
Directed C-H Cyanation Reaction : This compound is useful in the Rh-catalyzed directed C-H cyanation reaction for the synthesis of aromatic nitriles (Gong et al., 2013).
Photo-Reactions : Photo-reactions of p-Toluenesulfinamides in methanol yield methyl sulfinates, indicating potential in photochemical processes (Tsuda et al., 1976).
Stereoselective Addition Reactions : Chiral N-benzylidene-p-toluenesulfinamides are used in stereoselective addition reactions to prepare chiral amino acids (Hua et al., 1991).
Optically Active Thiosulfinates Synthesis : The compound is involved in the stereoselective synthesis of optically active p-toluenethio-sulfinates (Drabowicz & Mikoł, 1985).
Micronization Using RESS Process : The compound undergoes micronization through the Rapid Expansion of Supercritical Solution (RESS) process, significantly reducing its average size (Yang et al., 2019).
Hydrolysis of Sulfinamide Bonds : Subtilisin Carlsberg-catalyzed hydrolysis of N-chloroacetyl p-toluenesulfinamide favors the cleavage of the sulfinamide bond (Mugford et al., 2005).
Aziridination of Olefins : Efficient aziridination of olefins using mixed-valent dirhodium(II,III) caprolactamate is facilitated by p-toluenesulfonamide (Catino et al., 2005).
properties
IUPAC Name |
(R)-4-methylbenzenesulfinamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,8H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJDSRPIGAUCEE-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@@](=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453343 | |
| Record name | (R)-(-)-p-Toluenesulfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
247089-85-6 | |
| Record name | (R)-(-)-p-Toluenesulfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(-)-p-Toluenesulfinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is (R)-(-)-p-Toluenesulfinamide considered a valuable compound in asymmetric synthesis?
A1: this compound serves as a crucial chiral auxiliary for asymmetric synthesis of amines due to its sulfur stereocenter. [, ] This chirality allows for the selective creation of either the (R) or (S) enantiomer of a target molecule, which is crucial in pharmaceutical development where often only one enantiomer possesses the desired biological activity.
Q2: How can this compound be synthesized with high enantiomeric excess using biocatalysis?
A2: Research has demonstrated that the enzyme subtilisin E exhibits high enantioselectivity for the hydrolysis of N-chloroacetyl and N-dihydrocinnamoyl arylsulfinamides, favoring the (R)-enantiomer. [] This preference allows for the resolution of racemic mixtures, yielding this compound with high enantiomeric excess. For instance, a gram-scale resolution using subtilisin E overexpressed in Bacillus subtilis yielded (R)-p-toluenesulfinamide with 95% ee after recrystallization. []
Q3: What structural features contribute to the high enantioselectivity of this compound resolution with α-chymotrypsin?
A3: Molecular modeling studies suggest that α-chymotrypsin displays high enantioselectivity (E = 52) towards (R)-p-toluenesulfinamide due to a favorable hydrophobic interaction between the p-tolyl group of the (R)-enantiomer and the enzyme's leaving group pocket. [] This interaction stabilizes the transition state for the (R)-enantiomer, leading to faster reaction rates and higher enantiomeric excess in the final product.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



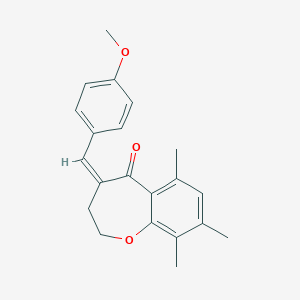
![6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48932.png)
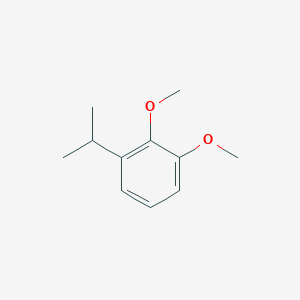


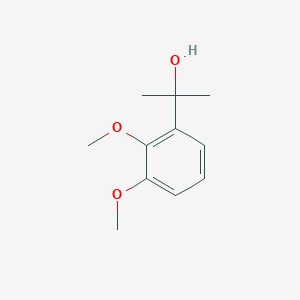
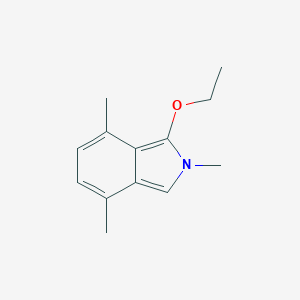
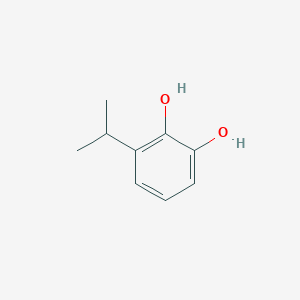
![1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B48955.png)

